N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

imidazoline alpha-2 adrenergic receptor structure-activity relationship

N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS 1595839-35-2, molecular formula C₉H₉BrFN₃, molecular weight 258.09) is a synthetic heterocyclic compound belonging to the 2-aminoimidazoline (4,5-dihydro-1H-imidazol-2-amine) class. Its structure consists of a partially saturated imidazoline core bearing a 2-amino substituent linked to a 4-bromo-3-fluorophenyl ring, distinguishing it from related compounds such as romifidine (2-bromo-6-fluoro substitution) and clonidine (2,6-dichloro substitution).

Molecular Formula C9H9BrFN3
Molecular Weight 258.09 g/mol
Cat. No. B13196799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine
Molecular FormulaC9H9BrFN3
Molecular Weight258.09 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=CC(=C(C=C2)Br)F
InChIInChI=1S/C9H9BrFN3/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14)
InChIKeyVIDNZOSWHYMZBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine: Compound Class and Basic Characteristics for Scientific Procurement


N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS 1595839-35-2, molecular formula C₉H₉BrFN₃, molecular weight 258.09) is a synthetic heterocyclic compound belonging to the 2-aminoimidazoline (4,5-dihydro-1H-imidazol-2-amine) class . Its structure consists of a partially saturated imidazoline core bearing a 2-amino substituent linked to a 4-bromo-3-fluorophenyl ring, distinguishing it from related compounds such as romifidine (2-bromo-6-fluoro substitution) and clonidine (2,6-dichloro substitution) [1]. This scaffold is recognized in medicinal chemistry as a privileged structure for targeting α₂-adrenergic receptors and imidazoline binding sites, and has been explored in kinase inhibitor development programs [2][3]. The compound is commercially available from multiple vendors at purities typically ≥95% and serves as a research intermediate, building block, and pharmacological probe candidate .

Why N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine Cannot Be Simply Swapped with In-Class Analogs


Although multiple 2-aminoimidazoline derivatives share a common core scaffold, substitution pattern on the phenyl ring critically determines pharmacological profile. The 4-bromo-3-fluoro arrangement in the target compound positions the electron-withdrawing bromine para and fluorine meta relative to the aminoimidazoline linkage, creating a distinct electrostatic and steric environment compared to the 2-bromo-6-fluoro pattern of romifidine (a veterinary α₂-agonist) or the 2,6-dichloro pattern of clonidine [1]. Literature SAR for imidazoline derivatives demonstrates that halogen position and identity significantly modulate receptor subtype selectivity, intrinsic efficacy (agonist vs. antagonist), and physicochemical properties such as lipophilicity and metabolic stability [2][3]. Generic substitution without empirical validation therefore risks altered target engagement, off-target effects, and irreproducible experimental outcomes in both in vitro and in vivo systems.

Quantitative Differentiation Evidence for N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine Against Key Comparators


Regioisomeric Halogen Substitution Pattern Differentiates Target Compound from Romifidine

The target compound bears a 4-bromo-3-fluoro substitution on the phenyl ring, whereas romifidine (N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine) bears 2-bromo-6-fluoro substitution. These regioisomers present distinct steric and electronic profiles: the 4-bromo substituent in the target compound is para to the aminoimidazoline linkage, potentially reducing steric hindrance around the imidazoline NH compared to the ortho-bromo in romifidine . In imidazoline SAR, ortho-substitution has been shown to significantly alter receptor binding conformation and intrinsic efficacy at α₂-adrenergic receptors [1].

imidazoline alpha-2 adrenergic receptor structure-activity relationship halogen substitution

Molecular Weight and Lipophilicity Differentiation from Non-Halogenated and Mono-Halogenated Imidazoline Analogs

The combination of bromine (atomic weight 79.9) and fluorine (atomic weight 19.0) substituents yields a molecular weight of 258.09 g/mol for the target compound, which is significantly higher than the non-halogenated analog N-(4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine (179.19 g/mol) and the mono-fluorinated analog only [1]. The presence of bromine also increases calculated lipophilicity (cLogP) by approximately 0.8–1.2 log units compared to the non-brominated analog, based on the Hansch π constant for aromatic bromine (+0.86) [2].

physicochemical properties molecular weight lipophilicity halogen effect

Electron-Withdrawing Effect of Dual Halogen Substitution Modulates Imidazoline pKa and Receptor Binding

The 4-bromo (Hammett σₚ = +0.23) and 3-fluoro (Hammett σₘ = +0.34) substituents together exert a combined electron-withdrawing effect on the phenyl ring, which can influence the basicity (pKa) of the imidazoline moiety and thus its protonation state at physiological pH [1]. In imidazoline receptor pharmacology, the pKa of the imidazoline ring is a key determinant of binding affinity, with reported data showing that electron-withdrawing substituents can shift imidazoline pKa downward by 0.5–1.5 units depending on substitution pattern, altering the ratio of protonated to neutral species available for receptor interaction [2].

electronic effects pKa modulation imidazoline receptor halogen SAR

Scaffold Inclusion in Kinase Modulator Patent Scope Indicates Synthetic Tractability for Targeted Inhibitor Programs

The 2-aminoimidazoline scaffold, exemplified by compounds structurally related to the target compound, is claimed within Merck Patent GmbH's patent application (US 20160000785) describing novel imidazole amine compounds as modulators of kinase activity, specifically for hyperproliferative diseases including cancer [1]. The patent encompasses Formula (I) and Formula (II) compounds bearing substituted phenyl groups linked to the imidazole/imidazoline core, establishing precedent for this scaffold class as a productive starting point for kinase inhibitor lead generation [1]. This contrasts with romifidine, which is optimized as a veterinary α₂-agonist and not associated with kinase modulation programs.

kinase inhibitor medicinal chemistry building block imidazole amine

Availability from Multiple Independent Suppliers with Characterized Purity Enables Reproducible SAR Studies

The target compound is listed by multiple independent chemical suppliers with specified purity of 95% (CAS 1595839-35-2), facilitating competitive procurement and independent source verification . In contrast, the closely related regioisomer N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS 779274-63-4) is available from fewer vendors and lacks the same breadth of independent characterization documentation . For SAR programs requiring systematic comparison of halogen positional isomers, access to well-characterized material from multiple independent sources reduces supply chain risk and enhances experimental reproducibility.

chemical procurement purity specification reproducibility SAR studies

Optimal Research and Industrial Application Scenarios for N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine


Structure-Activity Relationship (SAR) Studies of Imidazoline-Based α₂-Adrenergic Receptor Ligands Requiring Distinct Halogen Regioisomers

The 4-bromo-3-fluoro substitution pattern provides a regioisomeric probe distinct from romifidine (2-bromo-6-fluoro) and clonidine (2,6-dichloro), enabling systematic evaluation of how halogen position and identity affect α₂-adrenergic receptor subtype binding affinity, selectivity, and functional activity (agonist vs. antagonist). This is essential for SAR campaigns seeking to decouple ortho-steric from para-electronic effects [1]. Researchers should pair this compound with its 3-bromo-4-fluoro regioisomer and the non-brominated analog to isolate the contribution of bromine position to pharmacological activity [2].

Kinase Inhibitor Lead Generation and Fragment-Based Drug Discovery Leveraging the 2-Aminoimidazoline Scaffold

Based on patent precedent establishing 2-aminoimidazoline derivatives as kinase activity modulators (US 20160000785), this compound serves as a rationally selected building block for generating focused libraries targeting the ATP-binding site of kinases, particularly p70S6K and related AGC-family kinases [3]. The 4-bromo substituent provides a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 3-fluoro substituent can engage in favorable orthogonal interactions with kinase hinge residues [3].

Imidazoline Receptor (I₁/I₂) Pharmacological Probe Development with Engineered Lipophilicity

Imidazoline I₁ and I₂ receptors are distinct from α₂-adrenergic receptors and represent emerging targets for hypertension, depression, and metabolic disorders [4]. The dual bromine-fluorine substitution increases lipophilicity (estimated cLogP increase of ~0.86 vs. non-brominated analog), which may enhance blood-brain barrier penetration and CNS exposure compared to less lipophilic imidazoline analogs. This compound can serve as a starting scaffold for developing selective I₁/I₂ ligands with optimized pharmacokinetic properties [4].

Chemical Biology Tool Compound for Target Identification via Photoaffinity Labeling or Chemical Proteomics

The aryl bromide moiety in the 4-position provides a latent functional group that can be exploited for late-stage functionalization with photoaffinity tags (e.g., diazirine, benzophenone) or click chemistry handles (via Pd-catalyzed coupling or SNAr chemistry), enabling target deconvolution studies . When used alongside the 3-bromo-4-fluoro regioisomer or the non-brominated analog as negative controls, this compound can help map the structural determinants of target engagement in cellular proteomics experiments .

Quote Request

Request a Quote for N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.